A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(Dimethylamino)-2-nitrobenzaldehyde
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(Dimethylamino)-2-nitrobenzaldehyde
This guide provides an in-depth exploration of 4-(Dimethylamino)-2-nitrobenzaldehyde, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details a field-proven synthetic pathway, explains the rationale behind the chosen methodology, and outlines a comprehensive characterization protocol to ensure the compound's identity, purity, and structural integrity.
Introduction: The Significance of 4-(Dimethylamino)-2-nitrobenzaldehyde
4-(Dimethylamino)-2-nitrobenzaldehyde (DMNA) is an aromatic compound featuring three distinct functional groups: a dimethylamino group, a nitro group, and an aldehyde. This unique substitution pattern makes it a valuable and versatile building block in organic synthesis. The electron-donating dimethylamino group and the electron-withdrawing nitro group create a polarized aromatic system, influencing its reactivity and making it a precursor for various more complex molecules, including dyes, pharmaceutical intermediates, and materials for chemical sensing.[1] Its utility is particularly noted in the synthesis of substituted benzaldehydes, where it serves as a foundational scaffold for further chemical modification.[1]
Key Compound Identifiers:
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Chemical Name: 4-(Dimethylamino)-2-nitrobenzaldehyde
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CAS Number: 56670-20-3[2]
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Molecular Formula: C₉H₁₀N₂O₃[3]
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Molecular Weight: 194.19 g/mol [1]
Below is a diagram illustrating the molecular structure of the target compound.
Caption: General workflow for the Vilsmeier-Haack synthesis of DMNA.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established Vilsmeier-Haack procedures. [4] Materials and Reagents:
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N,N-dimethyl-3-nitroaniline (1.0 equiv)
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Phosphorus oxychloride (POCl₃) (1.2 equiv)
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N,N-Dimethylformamide (DMF) (used as solvent and reagent)
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Sodium Acetate (NaOAc)
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Ethyl Acetate (EtOAc)
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Deionized Water
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N,N-dimethyl-3-nitroaniline (1.0 equiv) in DMF under a nitrogen atmosphere.
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Vilsmeier Reagent Formation: Cool the solution to 0 °C using an ice bath. Add POCl₃ (1.2 equiv) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully add a cold aqueous solution of sodium acetate to quench the reaction and initiate hydrolysis of the intermediate. Stir for 30 minutes at 0 °C.
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Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the product with ethyl acetate (3x).
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Washing: Combine the organic layers and wash sequentially with deionized water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-(Dimethylamino)-2-nitrobenzaldehyde.
Comprehensive Characterization: A Self-Validating System
Rigorous characterization is essential to confirm the synthesis of the correct molecule and to assess its purity. A combination of physical and spectroscopic methods provides a self-validating system, where data from each technique corroborates the others.
Summary of Key Characterization Data
| Parameter | Technique | Expected Result |
| Physical Appearance | Visual Inspection | Yellow to orange crystalline solid |
| Melting Point | Melting Point Apparatus | 117 °C (with decomposition) [1][3] |
| ¹H NMR | NMR Spectroscopy | See predicted chemical shifts in Table 2 |
| ¹³C NMR | NMR Spectroscopy | See predicted chemical shifts in Table 3 |
| Infrared Spectrum | FTIR Spectroscopy | Characteristic peaks for C=O, N-O, C-N, and Ar-H |
| Mass Spectrum | ESI-MS | [M+H]⁺ at m/z 195.076 [5] |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous information about the carbon-hydrogen framework of the molecule. The following are predicted chemical shifts based on known values for similar functional groups and substitution patterns. [6] Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~10.2 | Singlet (s) | 1H | Aldehyde proton (-CHO) |
| ~7.8 | Doublet (d) | 1H | Aromatic proton (H-6) |
| ~7.2 | Singlet (s) | 1H | Aromatic proton (H-3) |
| ~6.9 | Doublet (d) | 1H | Aromatic proton (H-5) |
| ~3.1 | Singlet (s) | 6H | Dimethylamino protons (-N(CH₃)₂) |
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~189.0 | Aldehyde carbon (C=O) |
| ~155.0 | Aromatic carbon (C-4, attached to N) |
| ~149.0 | Aromatic carbon (C-2, attached to NO₂) |
| ~135.0 | Aromatic carbon (C-6) |
| ~125.0 | Aromatic carbon (C-1) |
| ~115.0 | Aromatic carbon (C-3) |
| ~110.0 | Aromatic carbon (C-5) |
| ~40.0 | Dimethylamino carbons (-N(CH₃)₂) |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is characterized by strong, distinct absorption bands. [7]
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~1700 cm⁻¹: A strong, sharp peak corresponding to the C=O stretching of the aldehyde group.
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~1520 cm⁻¹ & ~1340 cm⁻¹: Two strong peaks representing the asymmetric and symmetric N-O stretching vibrations of the nitro group, respectively.
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~1600-1450 cm⁻¹: Peaks associated with aromatic C=C stretching.
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~1300 cm⁻¹: C-N stretching of the dimethylamino group.
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~3000-2800 cm⁻¹: C-H stretching from the methyl and aromatic groups.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode, the most prominent ion expected is the protonated molecule.
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Expected [M+H]⁺: 195.07642 [5]* Exact Mass: 194.06914 g/mol [7] Further fragmentation in the mass spectrometer could lead to characteristic losses, such as the loss of a hydrogen radical (M-1) or the formyl radical (M-29), providing additional structural confirmation. [8]
Standard Protocol: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified, dry 4-(Dimethylamino)-2-nitrobenzaldehyde.
-
Solvent Selection: Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Dissolution: Gently agitate the vial to fully dissolve the sample. If necessary, briefly use a vortex mixer.
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Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for data acquisition.
Safety and Handling
As with any chemical synthesis, proper safety precautions are mandatory. 4-(Dimethylamino)-2-nitrobenzaldehyde should be handled in a well-ventilated fume hood.
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GHS Pictogram: GHS07 (Exclamation mark) [1][9]* Signal Word: Warning [1][9]* Hazard Statements:
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H315: Causes skin irritation. [1][9] * H319: Causes serious eye irritation. [1][9] * H335: May cause respiratory irritation. [1][9]* Personal Protective Equipment (PPE): Standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), is required. A dust mask is recommended when handling the solid powder. [1]
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Conclusion
This guide has outlined a robust and reliable methodology for the synthesis of 4-(Dimethylamino)-2-nitrobenzaldehyde via the Vilsmeier-Haack reaction. The rationale for this synthetic choice is grounded in the fundamental principles of electrophilic aromatic substitution and substituent effects. The comprehensive characterization workflow, employing a suite of orthogonal analytical techniques, ensures a self-validating system for confirming the product's identity and purity. By adhering to the detailed protocols and safety guidelines presented, researchers can confidently synthesize and validate this important chemical intermediate for its diverse applications in scientific research and development.
References
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Stenutz, R. (n.d.). 4-dimethylamino-2-nitrobenzaldehyde. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Dimethylamino-2-nitrobenzaldehyde. Retrieved from [Link]
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PubChemLite. (n.d.). 4-dimethylamino-2-nitrobenzaldehyde (C9H10N2O3). Retrieved from [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0246303). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Carl ROTH. (n.d.). 4-(Dimethylamino)-benzaldehyde, 100 g. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
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LookChem. (n.d.). 4-(Dimethylamino)-2-nitrobenzaldehyde. Retrieved from [Link]
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